REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[H:1][H:2].[c:3]1(-[c:9]2[cH:10][cH:11][c:12]([O:13][CH2:14][CH:15]([CH2:16][N:17]=[N+:18]=[N-:19])[OH:20])[cH:21][cH:22]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[c:3]1(-[c:9]2[cH:10][cH:11][c:12]([O:13][CH2:14][CH:15]([CH2:16][NH2:17])[OH:20])[cH:21][cH:22]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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[N-]=[N+]=NCC(O)COc1ccc(-c2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NCC(O)COc1ccc(-c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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NCC(O)COc1ccc(-c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |